

Physicochemical properties of Novobiocin sodium salt

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Compound of Interest

Compound Name: *Albamycin*

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An In-depth Technical Guide to the Physicochemical Properties of Novobiocin Sodium Salt

Introduction

Novobiocin is an aminocoumarin antibiotic originally isolated from the actinomycete *Streptomyces niveus*.^{[1][2]} It is primarily effective against Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA).^{[3][4]} The sodium salt of Novobiocin is the preferred form for many applications due to its enhanced bioavailability and solubility compared to the parent acid.^{[5][6]} Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.^{[2][7]} This technical guide provides a comprehensive overview of the core physicochemical properties of Novobiocin sodium salt, detailed experimental protocols for their determination, and a visualization of its mechanism of action, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of Novobiocin sodium salt are summarized in the tables below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.

Table 1: General and Chemical Properties

Property	Value	References
Chemical Name	N-[7-[[3-O-(aminocarbonyl)-6-deoxy-5-C-methyl-4-O-methyl- α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-4-hydroxy-3-(3-methyl-2-buten-1-yl)benzamide, monosodium salt	[8]
CAS Number	1476-53-5	[8][9][10]
Molecular Formula	C ₃₁ H ₃₅ N ₂ NaO ₁₁	[10][11]
Molecular Weight	634.61 g/mol	[3][9][10]
Appearance	White to pale yellow crystalline powder	[3][10]

Table 2: Physical and Spectroscopic Properties

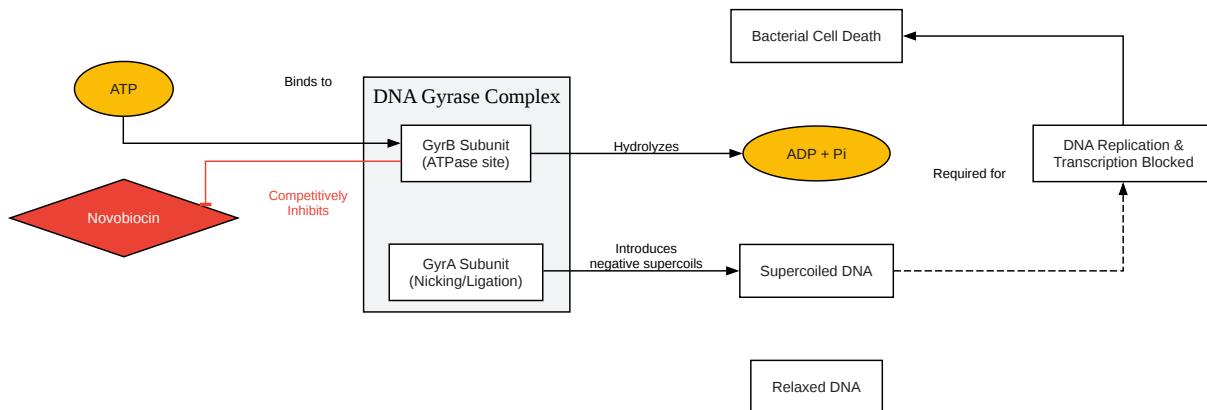
Property	Value	References
Melting Point	215 - 220 °C (with decomposition)	[3][9]
pKa	4.3 (of parent Novobiocin's coumarin hydroxyl group)	[12]
UV Absorption (λ _{max})	212, 249, 307 nm	[8]
Specific Rotation [α]	-50° to -58° (dried basis)	[10]

Table 3: Solubility and Stability

Property	Value	References
Solubility in Water	100 mg/mL	[3][5][8]
Solubility in other solvents	Soluble in ethanol, methanol, and DMSO	[3][5]
Aqueous Solution Stability	Half-life of ~30 days at 25°C; several months at 4°C (at 100 mg/mL, pH 7.5)	[9]
Long-term Storage	≥ 4 years when stored desiccated at -20°C	[8][13]

Mechanism of Action: Inhibition of DNA Gyrase

Novobiocin exerts its antibacterial effect by targeting the GyrB subunit of bacterial DNA gyrase. [1] This enzyme is crucial for introducing negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, preventing the hydrolysis of ATP that powers the enzyme's function.[4][8] This inhibition blocks the DNA supercoiling process, leading to a halt in DNA replication and ultimately, cell death.[7][14]



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Caption: Mechanism of Novobiocin action on bacterial DNA gyrase.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following sections outline the protocols for key experiments.

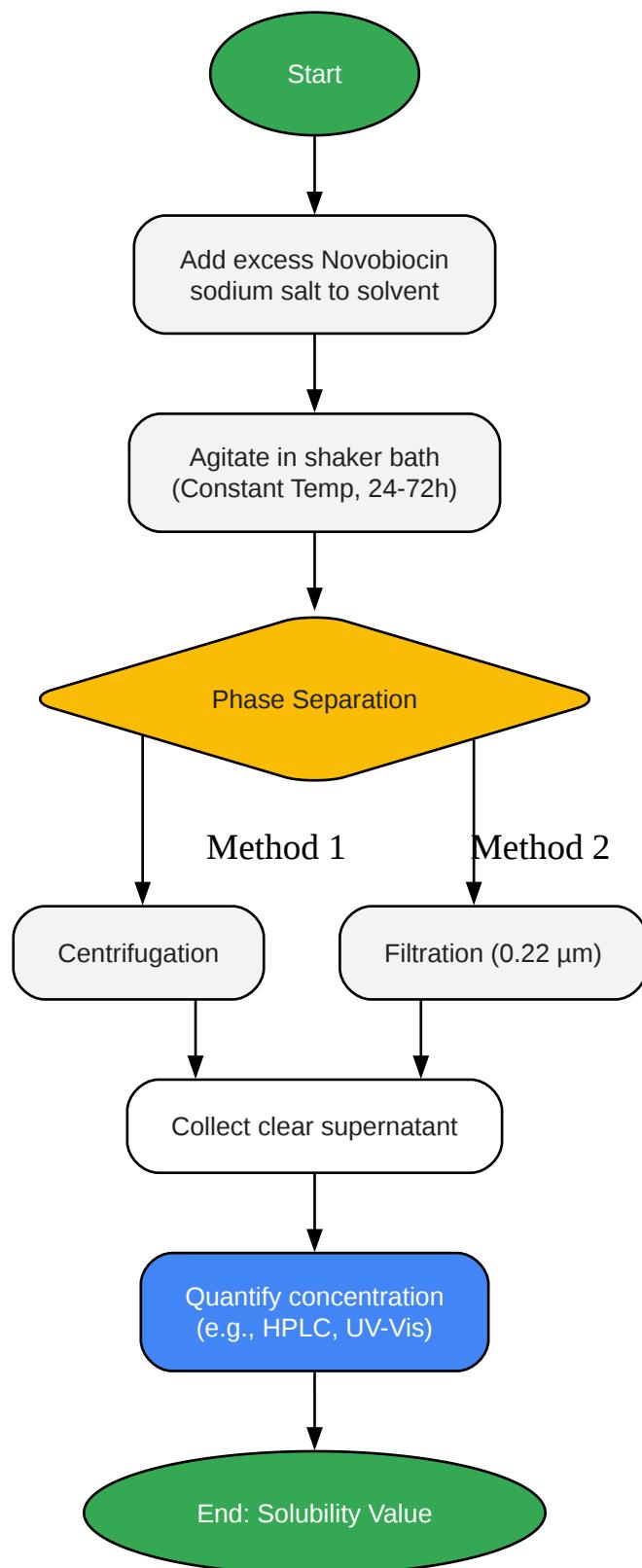
Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15][16]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

- Preparation: Add an excess amount of Novobiocin sodium salt (enough to ensure undissolved solid remains) to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial).
- Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).^[17]
- Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of Novobiocin using a validated analytical technique, such as UV-Vis spectrophotometry (at λ_{max} 307 nm) or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point Determination (Capillary Method)

This is a standard pharmacopeial method for determining the melting range of a solid crystalline substance.[18][19]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is observed while heating a small, packed sample in a capillary tube at a controlled rate.[20]

Methodology:

- Sample Preparation: Ensure the Novobiocin sodium salt sample is completely dry and finely powdered. Load the sample into a one-end-sealed capillary tube by tapping the open end into the powder. Pack the powder into the sealed end by tapping the tube on a hard surface to form a compact column of 2.5-3.5 mm.[18][20]
- Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point.
- Measurement: Decrease the heating rate to a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.[18]
- Observation: Record the temperature range from the point at which the substance first begins to collapse or liquefy (onset point) to the point at which it is completely molten (clear point).[18] For pure substances, this range is typically narrow.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the dissociation constant (pKa) of ionizable compounds.[21][22]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[21]

Methodology:

- Preparation: Accurately weigh and dissolve a sample of Novobiocin sodium salt in purified, CO₂-free water or a suitable co-solvent to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[21]
- Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel with a magnetic stirrer.
- Titration: Immerse the calibrated pH electrode in the solution. Add standardized titrant (e.g., 0.1 M HCl) in small, precise increments.
- Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue this process well past the equivalence point.
- Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH at the half-equivalence point or by calculating the inflection point of the first derivative of the titration curve. Perform at least three replicate titrations.[21]

Stability Assessment (Stability-Indicating HPLC Method)

This method is crucial for identifying the conditions under which a drug is stable and for quantifying its degradation over time.[23]

Principle: A validated HPLC method is used to separate and quantify the intact drug from any degradation products that may form under various stress conditions. The method must be proven to be specific for the analyte of interest.[23][24]

Methodology:

- Forced Degradation: Subject solutions of Novobiocin sodium salt to stress conditions, including:
 - Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
 - Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
 - Oxidation: e.g., 3% H₂O₂ at room temperature.
 - Thermal Stress: Heat solid powder and solution at elevated temperatures (e.g., 80°C).

- Photostability: Expose solid and solution to UV and visible light as per ICH Q1B guidelines.
- Method Development: Develop a reverse-phase HPLC method capable of separating the main Novobiocin peak from all degradation products and any process impurities. A photodiode array (PDA) detector is used to check for peak purity.
- Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.[25]
 - Specificity: Ensure that degradant peaks do not co-elute with the Novobiocin peak. This is confirmed by peak purity analysis.[23]
 - Linearity & Range: Establish a linear relationship between detector response and concentration over a specified range.
 - Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.
- Stability Study: Store samples under defined long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Analyze samples at specified time points using the validated stability-indicating method to quantify the amount of Novobiocin remaining and to detect any degradation products.

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